molecular formula C26H25N3O4 B2411440 1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013758-40-1

1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2411440
CAS No.: 1013758-40-1
M. Wt: 443.503
InChI Key: JARHHTYYGWEXNN-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, benzyloxy, and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxy halides, respectively.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl halides, benzyloxy halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.

    1-benzyl-3-(benzyloxy)-N-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.

    1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-(2,5-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-31-21-13-14-24(32-2)23(15-21)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHHTYYGWEXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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